2-(1-benzylpiperidin-4-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(1-BENZYL-4-PIPERIDINYL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-BENZYL-4-PIPERIDINYL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Benzylation: Introduction of the benzyl group can be done using benzyl halides in the presence of a base.
Formation of the Hexahydro-1H-4,7-Methanoisoindole Core: This step may involve cycloaddition reactions or other ring-forming strategies.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with various biological targets, such as enzymes or receptors.
Medicine
The compound could have potential therapeutic applications, including as an analgesic, anti-inflammatory, or neuroprotective agent.
Industry
In the industrial sector, it may be used in the synthesis of other valuable compounds or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-(1-BENZYL-4-PIPERIDINYL)HEXAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. These may include:
Receptors: Binding to receptors in the nervous system, leading to modulation of neurotransmitter release.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures.
Benzylated Compounds: Molecules containing benzyl groups.
Uniqueness
The unique combination of the piperidine ring, benzyl group, and hexahydro-1H-4,7-methanoisoindole core sets this compound apart from others. Its specific structural features may confer distinct pharmacological properties.
Properties
Molecular Formula |
C21H26N2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(1-benzylpiperidin-4-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C21H26N2O2/c24-20-18-15-6-7-16(12-15)19(18)21(25)23(20)17-8-10-22(11-9-17)13-14-4-2-1-3-5-14/h1-5,15-19H,6-13H2 |
InChI Key |
OQCLBHXCBJNDDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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